molecular formula C15H17N3O2 B14695238 6-methoxy-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one CAS No. 33852-19-6

6-methoxy-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one

Cat. No.: B14695238
CAS No.: 33852-19-6
M. Wt: 271.31 g/mol
InChI Key: UGBQZQFYLHAYTE-UHFFFAOYSA-N
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Description

6-Methoxy-1,9,11-triazatetracyclo[87003,8011,16]heptadeca-3(8),4,6,9-tetraen-2-one is a complex organic compound characterized by its unique triazatetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one involves multiple steps, typically starting with the preparation of intermediate compounds. One common approach involves the reaction of o-phenylenediamines with o-cyanobenzaldehydes, followed by a series of cyclization and functionalization steps . The reaction conditions often require the use of catalysts such as Au(I)/Ag(I) and solvents like THF (tetrahydrofuran) under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products

The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound .

Mechanism of Action

The mechanism of action of 6-methoxy-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one involves its interaction with specific molecular targets and pathways. It is known to bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways . The compound’s unique structure allows it to fit into enzyme active sites, making it a potent inhibitor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one stands out due to its specific methoxy group and the unique arrangement of nitrogen atoms within its triazatetracyclic framework. This structural uniqueness contributes to its distinct chemical reactivity and biological activity .

Properties

CAS No.

33852-19-6

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

6-methoxy-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one

InChI

InChI=1S/C15H17N3O2/c1-20-11-5-6-12-13(8-11)16-15-17-7-3-2-4-10(17)9-18(15)14(12)19/h5-6,8,10H,2-4,7,9H2,1H3

InChI Key

UGBQZQFYLHAYTE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)N3CC4CCCCN4C3=N2

Origin of Product

United States

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